Lithium,(2-ethylhexyl)-

Description

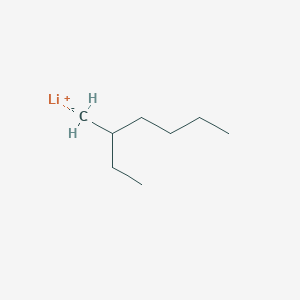

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;3-methanidylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDLHZXDSVMNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC([CH2-])CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450713 | |

| Record name | 2-(Ethylhexyl)lithium solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-81-7 | |

| Record name | 2-(Ethylhexyl)lithium solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13067-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Lithium, 2 Ethylhexyl

Conventional Routes for Organolithium Synthesis

The most common method for preparing simple alkyl-lithium reagents is the reaction of an alkyl halide with lithium metal. libretexts.org This reaction is typically carried out in an inert hydrocarbon solvent such as pentane (B18724) or hexane (B92381). libretexts.orgmsu.edu

The direct reaction of 2-ethylhexyl halides with lithium metal proves to be inefficient for the synthesis of Lithium,(2-ethylhexyl)-. google.com Several factors contribute to the difficulties encountered with branched alkyl halides:

Slow Reaction Rates: The reaction between branched alkyl halides, such as 2-ethylhexyl chloride, and lithium metal is often sluggish or fails to initiate altogether. google.com

Low Yields and Impurities: Attempts to synthesize 2-ethylhexyllithium using conventional methods frequently result in low yields. The product is often contaminated with unreacted 2-ethylhexyl chloride, which is difficult to remove due to its high boiling point and the thermal instability of the organolithium product. google.com

Long Induction Periods: Researchers have reported extended induction periods, sometimes lasting for hours, before any reaction is observed when treating 2-ethylhexyl chloride with lithium metal powder in hexane. google.com

Steric Hindrance: The branched nature of the 2-ethylhexyl group can sterically hinder the approach of the alkyl halide to the surface of the lithium metal, thereby impeding the reaction. google.com

These limitations have necessitated the development of more sophisticated synthetic strategies to produce branched alkyl-lithium compounds like Lithium,(2-ethylhexyl)- in high purity and good yield.

Advanced Synthetic Strategies for Lithium,(2-ethylhexyl)-

To overcome the challenges associated with conventional methods, researchers have developed advanced synthetic strategies that often involve the use of co-reactants or alternative reaction pathways.

A significant advancement in the synthesis of alkyllithiums, including branched derivatives, involves the use of a dispersion of lithium and sodium metals. google.com The presence of sodium metal has several advantages:

Increased Reaction Rate: Sodium acts as an initiator for the radical pathway of the reaction, leading to a significant increase in the reaction rate. wikipedia.org

Improved Yields and Purity: This method allows for the preparation of 2-alkyl-substituted alkyllithium compounds in high yields and purity, with good reaction rates. google.com

Applicability to Difficult Syntheses: The use of a lithium-sodium dispersion is particularly effective for preparing organolithium compounds that are difficult or impossible to synthesize via conventional methods. google.com

The process typically involves reacting a C₂ to C₁₈ saturated, acyclic, primary alkyl halide, including 2-alkyl-substituted alkyl halides, with a dispersion of particulate lithium and sodium metals in a liquid organic solvent under an inert atmosphere. google.com The mole percentage of sodium based on the lithium content can range from 5 to 50 percent. google.com

| Parameter | Description | Reference |

| Reactants | 2-Ethylhexyl chloride, Lithium metal, Sodium metal | google.com |

| Co-reactant | Sodium metal (5-50 mole % based on lithium) | google.com |

| Solvent | Liquid organic solvent (e.g., pentane, cyclohexane) | google.com |

| Atmosphere | Inert (e.g., nitrogen, argon) | google.com |

| Benefit | Increased reaction rate, higher yield and purity | wikipedia.orggoogle.com |

Transmetalation, the exchange of metals between organometallic compounds, provides another route to organolithium reagents. youtube.com Specifically, organolithium compounds can be prepared from organozinc compounds. wikipedia.org Organozinc reagents are known for being less reactive than their organolithium counterparts. wikipedia.org

The process involves the reaction of an organolithium compound with a zinc salt to form an organozinc compound. wikipedia.org While the direct synthesis of Lithium,(2-ethylhexyl)- via this method is not extensively detailed in the provided context, the general principle of transmetalation from an organozinc precursor represents a viable, though less direct, synthetic strategy. This approach is particularly useful for creating functionalized organometallic compounds. researchgate.net

The successful synthesis of Lithium,(2-ethylhexyl)- is highly dependent on the optimization of several reaction parameters.

Temperature: The reaction temperature for the synthesis using a lithium-sodium dispersion is typically maintained between 0°C and a temperature not exceeding the decomposition temperature of the product alkyllithium compound, often up to about 70°C. google.com

Solvent Systems: A variety of solvents can be employed, with the choice depending on the specific reaction and desired product characteristics. Common solvents include:

Aliphatic hydrocarbons (C5-C10) such as pentane and hexane. libretexts.orggoogle.com

Alicyclic hydrocarbons (C5-C10) like cyclohexane (B81311). google.com

Aromatic hydrocarbons (C6-C10). google.com

Ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are often essential for the formation of Grignard reagents and can also be used for organolithium synthesis, although they can react with the alkyllithium product over time. libretexts.orglibretexts.orglibretexts.org

Catalytic Influences: While not explicitly detailed for Lithium,(2-ethylhexyl)-, the use of catalysts is a known strategy in organolithium synthesis. For instance, small amounts of sodium can act as a catalyst to initiate the reaction between lithium and an alkyl halide. wikipedia.org In some cases, catalysts like naphthalene (B1677914) or 4,4'-di-t-butylbiphenyl (DTBB) are used with finely powdered lithium metal. wikipedia.org

| Parameter | Optimal Condition/Influence | Reference |

| Temperature | 0°C to below decomposition temperature (e.g., up to 70°C) | google.com |

| Solvent | Aliphatic, alicyclic, or aromatic hydrocarbons; Ethers | google.comlibretexts.org |

| Catalyst | Sodium metal, naphthalene, 4,4'-di-t-butylbiphenyl (DTBB) | wikipedia.org |

Considerations for Laboratory and Industrial Scale-Up of Lithium,(2-ethylhexyl)- Production

Scaling up the production of organolithium compounds from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Exothermicity: The reaction to form organolithium compounds is highly exothermic. wikipedia.org Effective heat management is crucial during scale-up to prevent runaway reactions and decomposition of the product.

Reagent Handling: Organolithium reagents are highly reactive and can be pyrophoric, meaning they can ignite spontaneously in air. wikipedia.org Industrial production requires robust systems for handling these materials under an inert atmosphere to exclude air and moisture. google.com

Solvent Choice and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and safety. On an industrial scale, solvent recovery and recycling are important economic and environmental considerations. The polymer industry, for example, often prefers cyclohexane as a solvent. acs.orgodu.edu

Purity and By-product Removal: Ensuring high purity of the final product is critical for its intended applications. The removal of by-products, such as lithium halides, must be efficiently managed. acs.org The use of sodium in the synthesis, while beneficial for the reaction, can complicate the recycling of the lithium chloride by-product due to contamination with sodium chloride. acs.orgodu.edu

Cost-Effectiveness: The stoichiometry of the reaction, which requires two moles of lithium for every mole of alkyl halide, makes alkyllithiums more expensive than corresponding Grignard reagents. acs.orgodu.edu Industrial processes are continuously optimized to reduce costs, for instance, by substituting some of the lithium with less expensive sodium metal. acs.orgodu.edu

The production of specialty chemicals and polymers is a major driver for the industrial-scale synthesis of organolithium compounds. marketresearchintellect.com

Reactivity and Fundamental Mechanistic Investigations of Lithium, 2 Ethylhexyl

Aggregation Behavior and Solution Structures

Like most organolithium compounds, Lithium,(2-ethylhexyl)- does not typically exist as a monomer in solution. Instead, it forms aggregates, the nature of which is highly dependent on the solvent, temperature, and the presence of other coordinating species. These aggregates feature multi-center bonds where lithium atoms form a core, bridged by the alkyl groups.

Spectroscopic Analysis of Aggregation and Dynamic Processes (e.g., 7Li and 1H NMR Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of organolithium aggregates in solution. Studies utilizing 1H, 13C, and particularly 6Li or 7Li NMR have provided critical insights into the aggregation state of Lithium,(2-ethylhexyl)-.

A detailed multinuclear NMR study has demonstrated that in a non-polar hydrocarbon solvent such as cyclopentane, Lithium,(2-ethylhexyl)- exists exclusively as a hexameric aggregate, denoted as (R-Li)₆ unt.edu. This hexameric structure was found to be stable across a wide temperature range, from 25 °C down to -65 °C unt.edu. The persistence of a single aggregation state under these conditions indicates a thermodynamically stable arrangement.

Furthermore, dynamic processes involving the formation of mixed aggregates have been observed. When Lithium,(2-ethylhexyl)- is reacted in situ with its corresponding alcohol, 2-ethyl-1-hexanol, mixed aggregates of the alkyllithium and the resulting lithium 2-ethyl-1-hexoxide are formed unt.edu. A variable-temperature NMR study of a solution with an alkoxide-to-lithium ratio of 0.2 identified at least four distinct mixed aggregates. One of these species was definitively identified as a hexamer with the composition [Li₆(2-ethylhexyl)₅(2-ethyl-1-hexoxide)] unt.edu. The presence of multiple aggregate species in solution highlights the complex equilibria and dynamic exchange processes that occur.

| Compound | Solvent | Temperature Range (°C) | Observed Aggregation State | Spectroscopic Method |

|---|---|---|---|---|

| Lithium,(2-ethylhexyl)- | Cyclopentane | +25 to -65 | Hexamer | ¹H, ¹³C, ⁶Li NMR |

| Lithium,(2-ethylhexyl)- / Lithium 2-ethyl-1-hexoxide (5:1 ratio) | Cyclopentane | Variable Temp. | Hexamer [Li₆R₅(OR')] | ¹H, ¹³C, ⁶Li NMR |

Influence of Solvent Polarity and Coordination on Aggregation State

The aggregation state of organolithium reagents is profoundly influenced by the polarity and coordinating ability of the solvent. While detailed studies have established Lithium,(2-ethylhexyl)- as a hexamer in non-polar cyclopentane, its behavior in polar, coordinating solvents like ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) is expected to differ significantly unt.edu.

Generally, coordinating solvents disrupt the aggregation of organolithiums by solvating the lithium cations, which breaks down larger aggregates into smaller, more reactive species. Polar solvents with oxygen or nitrogen donor atoms can coordinate to the lithium centers of the aggregate, weakening the Li-C-Li bridges. This typically leads to an equilibrium shift from hexamers or tetramers towards dimers and, in some cases, monomers. For Lithium,(2-ethylhexyl)-, it is anticipated that dissolution in a solvent like THF would result in the formation of smaller aggregates, such as tetramers or dimers, thereby increasing its reactivity compared to solutions in hydrocarbons.

Effects of Lewis Basic Additives on Aggregation and Reactivity

The addition of strong Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or even lithium alkoxides, can significantly alter the structure and reactivity of organolithium aggregates. These additives function similarly to coordinating solvents but often with greater efficacy due to their specific chelating or bridging capabilities.

Lithium alkoxides, such as lithium 2-ethyl-1-hexoxide, act as Lewis basic additives. They co-aggregate with the parent alkyllithium to form mixed aggregates unt.edu. The formation of these mixed species, like the [Li₆(2-ethylhexyl)₅(2-ethyl-1-hexoxide)] hexamer, alters the electronic environment and steric accessibility of the carbanionic centers unt.edu. This modification of the aggregate structure directly impacts the reagent's basicity and nucleophilicity. Studies on other alkyllithium systems have shown that such mixed aggregates can exhibit reactivity that is different from that of the parent homo-aggregate wisc.edu.

Role in Superbase Formations (Lochmann-Schlosser Bases)

One of the most important applications of Lithium,(2-ethylhexyl)- is its use in the formulation of "Lochmann-Schlosser bases," a class of exceptionally strong, kinetically active superbases. These reagents are typically mixtures of an alkyllithium compound and a potassium alkoxide.

Formation with Alkali Metal Alkoxides (e.g., Potassium tert-Amyloxide, Potassium tert-Pentoxide)

Lochmann-Schlosser superbases are generated by combining an alkyllithium with a potassium alkoxide. The use of Lithium,(2-ethylhexyl)- is particularly advantageous due to its high solubility in non-coordinating hydrocarbon solvents like hexane (B92381). A well-documented example is the formation of a highly soluble superbase by mixing Lithium,(2-ethylhexyl)- with potassium tert-amyloxide (KOtAm) or potassium tert-pentoxide in hexane nih.gov.

The fundamental reaction involves a metal-exchange equilibrium: R-Li + K-OR' ⇌ R-K + Li-OR'

In this equilibrium, the alkyllithium reacts with the potassium alkoxide to form an alkylpotassium species (R-K) and a lithium alkoxide (Li-OR'). The position of this equilibrium is driven to the right by the formation of the thermodynamically stable and often poorly soluble lithium alkoxide nih.govwikipedia.org.

| Alkyllithium Component | Potassium Alkoxide Component | Resulting Superbase System | Solvent |

|---|---|---|---|

| Lithium,(2-ethylhexyl)- | Potassium tert-Amyloxide | 2-Ethylhexylpotassium / Lithium tert-Amyloxide | Hexane nih.gov |

| n-Butyllithium | Potassium tert-Butoxide | n-Butylpotassium / Lithium tert-Butoxide | Hexane/THF wikipedia.orgresearchgate.net |

| Neopentyllithium | Potassium tert-Butoxide | Neopentylpotassium / Lithium tert-Butoxide | Hexane nih.gov |

Mechanistic Insights into Cooperative Effects and Enhanced Basicity in Superbases

The dramatically enhanced basicity of Lochmann-Schlosser superbases compared to their individual components is a result of cooperative effects between the alkali metal species nih.govnih.gov. The key to this enhanced reactivity is the in situ formation of the organopotassium compound, 2-ethylhexylpotassium in this case wikipedia.org.

The carbon-potassium bond is significantly more ionic and polarized than the corresponding carbon-lithium bond. This increased ionic character makes the alkyl group more carbanionic and thus a much stronger base, capable of deprotonating even very weakly acidic hydrocarbons such as toluene (B28343) nih.gov.

Metal Exchange: The primary step is the equilibrium shift towards the formation of the alkylpotassium and lithium alkoxide.

Enhanced Ionicity: The resulting alkylpotassium is a far more powerful deprotonating agent than the starting alkyllithium.

Aggregate Structure: The active species is not simply a monomeric alkylpotassium but likely a complex mixed-metal aggregate containing lithium, potassium, alkyl, and alkoxide components. These complex structures modulate the reactivity and selectivity of the base nih.govnih.gov.

Synergistic Role of Components: Lithium plays a crucial role in stabilizing the aggregate structure through strong interactions with the alkoxide anions, while the potassium cation is associated with the highly reactive carbanion, making it available for deprotonation reactions nih.gov. The detachment of a solvent or alkoxide group from a potassium center is often the key step that allows a substrate to coordinate and be deprotonated nih.gov.

This cooperative interaction creates a reagent that is kinetically and thermodynamically more basic than either of its precursors alone, enabling a wide range of challenging deprotonation reactions in organic synthesis.

Influence of Alkoxide Structure and Concentration on Reactivity of Complex Bases

The structure and concentration of alkoxide components in complex bases significantly modulate their reactivity. The bulky, branched nature of the 2-ethylhexyl group in Lithium,(2-ethylhexyl)- is anticipated to influence the steric environment of the resulting complex base. This steric hindrance can affect the aggregation state of the organometallic species in solution, which in turn dictates its basicity and nucleophilicity.

Table 1: Hypothetical Influence of Alkoxide Structure on Complex Base Reactivity

| Alkoxide Structure | Expected Effect on Aggregation | Predicted Impact on Reactivity |

| Linear (e.g., n-butoxide) | Formation of larger aggregates | Lower reactivity |

| Bulky, branched (e.g., 2-ethylhexoxide) | Disruption of aggregation, favoring smaller species | Potentially higher reactivity due to increased availability of the active base |

| Chelating (e.g., 2-methoxyethoxide) | Formation of more stable, monomeric complexes | Enhanced reactivity and altered selectivity |

Deprotonation Reactions (Metal-Hydrogen Exchange)

Deprotonation, or metal-hydrogen exchange, is a fundamental reaction of strong bases like those involving organolithium compounds. The efficacy and selectivity of this process are highly dependent on the nature of the base and the substrate.

Directed Ortho-Metalation Strategies Employing Lithium,(2-ethylhexyl)-

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation to the adjacent ortho position. Common DMGs include methoxy, amide, and carbamate (B1207046) groups, which coordinate to the lithium cation, thereby increasing the kinetic acidity of the ortho-protons. While alkyllithiums like n-BuLi and s-BuLi are the workhorses for DoM, the use of complex bases containing lithium alkoxides can offer advantages in terms of solubility and modified reactivity.

There are no specific examples in the reviewed literature of Lithium,(2-ethylhexyl)- being employed as the primary base in a DoM strategy. However, it is plausible that a complex base derived from Lithium,(2-ethylhexyl)- and an alkyllithium could be an effective reagent for such transformations. The bulky 2-ethylhexyl group might influence the regioselectivity in substrates with multiple potential metalation sites.

Metalation of Weakly Acidic Hydrocarbons (e.g., Alkylarenes like Toluene)

The deprotonation of weakly acidic hydrocarbons, such as the benzylic protons of toluene (pKa ≈ 43), requires a very strong base. Organolithium reagents, often in the presence of additives like potassium tert-butoxide (forming "superbases") or chelating agents like TMEDA, are capable of effecting this transformation.

Table 2: Representative Data for the Metalation of Toluene with Different Activating Alkoxides (Hypothetical data for Lithium,(2-ethylhexyl)-)

| Organolithium | Activating Alkoxide | Molar Ratio (RLi:LiOR:Toluene) | Temperature (°C) | Yield of Benzyl Lithium (%) |

| n-BuLi | Lithium 2-methoxyethoxide | 1:3:15 | 20 | >95 |

| s-BuLi | Lithium 2-methoxyethoxide | 1:3:15 | 20 | ~70 (with some ring metalation) |

| n-BuLi | Lithium,(2-ethylhexyl)- | 1:3:15 | 20 | Data not available |

Regioselectivity and Site Selectivity in Deprotonation Processes

Regioselectivity in deprotonation reactions is governed by a combination of electronic and steric factors, as well as the coordinating ability of the base. In directed ortho-metalation, the DMG is the primary determinant of the reaction site. In the absence of a strong directing group, the intrinsic acidity of the protons and the steric accessibility of the sites become more important.

The bulky 2-ethylhexyl group in a complex base containing Lithium,(2-ethylhexyl)- would be expected to favor deprotonation at sterically less hindered positions. In a molecule with multiple acidic protons of similar pKa, a base containing Lithium,(2-ethylhexyl)- might exhibit higher selectivity for the most accessible proton compared to a base with a smaller alkoxide. However, without empirical data, this remains a hypothesis based on established principles of steric control in organic reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a rapid and often reversible reaction that is fundamental to the preparation of many organolithium reagents. The position of the equilibrium is determined by the relative stability of the organolithium species involved.

Reactivity with Organic Halides

The reaction of an organolithium reagent with an organic halide can lead to the formation of a new organolithium species and a new organic halide. This process is particularly efficient for the conversion of aryl and vinyl halides to their corresponding lithium derivatives. The rate of exchange generally follows the trend I > Br > Cl.

While there is no specific literature detailing the reactions of Lithium,(2-ethylhexyl)- in metal-halogen exchange, it is not expected to be the primary reagent for this transformation. Typically, an alkyllithium (like n-BuLi or t-BuLi) is used to perform the exchange with an aryl or vinyl halide. The presence of a lithium alkoxide such as Lithium,(2-ethylhexyl)- could potentially influence the rate and equilibrium of the exchange by altering the aggregation state and reactivity of the alkyllithium reagent. It is also conceivable that a complex containing Lithium,(2-ethylhexyl)- could participate in subsequent reactions of the newly formed organolithium species.

Table 3: General Reactivity Trends in Lithium-Halogen Exchange

| Halogen | Substrate Type | Relative Rate of Exchange |

| I | Aryl, Vinyl | Fastest |

| Br | Aryl, Vinyl | Fast |

| Cl | Aryl, Vinyl | Slow |

| F | Aryl, Vinyl | Generally unreactive |

Comparative Reactivity Studies with Other Alkyl-Lithium Reagents in Halogen Exchange

The reactivity of alkyl-lithium reagents in halogen-lithium exchange is a cornerstone of organometallic chemistry, enabling the synthesis of a wide array of organolithium species. The rate and efficiency of this exchange are significantly influenced by the structure of the alkyl-lithium reagent. The general trend for reactivity in halogen exchange follows the order of the stability of the carbanion of the alkyl-lithium reagent: sp > sp2 > sp3. wikipedia.org For common alkyl-lithium reagents, the exchange rates typically follow the trend of iodine > bromine > chlorine. wikipedia.orgharvard.edu

While direct, side-by-side kinetic comparisons involving Lithium,(2-ethylhexyl)- are not extensively documented in the literature, its reactivity can be inferred from established principles. As a primary alkyllithium, Lithium,(2-ethylhexyl)- is expected to be less reactive in halogen-lithium exchange compared to secondary (sec-butyllithium) and tertiary (tert-butyllithium) analogues. This is because the reaction is kinetically controlled, and the stability of the carbanion intermediate of the reagent plays a crucial role. wikipedia.org

The use of tert-butyllithium (B1211817) often requires two equivalents: one for the exchange and a second to react with the generated tert-butyl halide. harvard.edu In contrast, primary alkyllithiums like n-butyllithium are commonly used and their reactivity is well-established. The branched primary structure of Lithium,(2-ethylhexyl)- may influence its aggregation state in solution, which in turn affects its reactivity. Organolithium reagents exist as aggregates in solution, and their reactivity is strongly dependent on the degree of aggregation. pku.edu.cnwikipedia.org The steric bulk of the 2-ethylhexyl group might lead to a different aggregation state compared to linear alkyllithiums, potentially impacting its kinetic profile in halogen exchange reactions.

Transmetalation Reactions with Other Main Group and Transition Metals

Transmetalation reactions involving Lithium,(2-ethylhexyl)- provide a versatile route to a variety of other organometallic compounds. This process typically involves the reaction of the organolithium compound with a salt of another metal, leading to the exchange of the metal.

Lithium-Sodium Exchange Dynamics and Related Organosodium Systems

While organolithium chemistry is well-established, the corresponding organosodium chemistry is less developed, partly due to the perceived instability and high reactivity of organosodium reagents. nih.govacs.org However, recent research has highlighted their synthetic potential. researchgate.net The 2-ethylhexyl group has been instrumental in developing soluble and highly useful organosodium reagents.

A hexane-soluble (2-ethylhexyl)sodium reagent has been generated on-demand from 3-(chloromethyl)heptane (B86058) using a sodium-packed-bed reactor in a continuous flow system. uni-muenchen.denih.gov This method produces a solution of (2-ethylhexyl)sodium that is free of elemental sodium, making it suitable for a range of synthetic applications. uni-muenchen.de This reagent has proven to be highly effective for performing in-line bromine-sodium (Br/Na) exchanges with various aryl bromides, as well as for directed sodiations. uni-muenchen.denih.gov The resulting arylsodium intermediates can be trapped with a variety of electrophiles, including ketones, aldehydes, and Weinreb-amides. nih.gov

The development of soluble organosodium reagents like (2-ethylhexyl)sodium addresses a significant challenge in organosodium chemistry, which has been hampered by the poor solubility of many such compounds. uni-muenchen.de

Exchange with Magnesium and Zinc Species for Accessing Novel Organometallics

Transmetalation from organolithium compounds to magnesium and zinc is a common strategy for preparing functionalized organomagnesium (Grignard) and organozinc reagents, which often exhibit greater functional group tolerance and different reactivity profiles compared to their lithium precursors. uni-muenchen.denih.gov The exchange is typically rapid and driven by the formation of a more stable organometallic species.

The use of lithium chloride (LiCl) is known to facilitate the insertion of magnesium and zinc into organic halides and to improve the properties of the resulting organometallic reagents. nih.govbeilstein-journals.org In a related context, a mixed magnesium-lithium alkoxide reagent, sBuMgOR·LiOR (where R = 2-ethylhexyl), has been developed. researchgate.net This reagent, containing the 2-ethylhexyl alkoxide moiety, accelerates the bromine-magnesium exchange and can be used in toluene, an industrially preferred solvent. researchgate.netuni-muenchen.de

The general protocol for accessing organozinc compounds involves the transmetalation of an organolithium or organomagnesium compound with a zinc salt, such as ZnCl2. beilstein-journals.org These organozinc reagents are particularly valuable for their application in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov The carbon-zinc bond has a more covalent character than the carbon-lithium bond, rendering organozinc reagents less basic and nucleophilic, which allows for their use with substrates bearing sensitive functional groups. nih.govresearchgate.net

Divergent Reactivity Patterns of Organosodium Compounds Derived via Transmetalation

Organosodium compounds, including those accessible from precursors like Lithium,(2-ethylhexyl)-, can exhibit reactivity patterns that are distinct from their organolithium counterparts. nih.govresearchgate.net This divergent reactivity is attributed to the differences in the nature of the carbon-metal bond; the carbon-sodium bond is more ionic than the carbon-lithium bond. uni-muenchen.de This increased ionicity generally leads to higher reactivity. uni-muenchen.de

Recent studies have demonstrated that organosodium complexes can engage in reaction pathways that are not observed for the corresponding organolithium compounds. nih.govacs.org For instance, a monomeric organosodium complex was shown to perform ketone/aldehyde methylenation, converting a C=O bond into a C=CH₂ bond. acs.org In contrast, the analogous organolithium complex followed the conventional nucleophilic addition pathway. nih.govacs.org

The utility of (2-ethylhexyl)sodium in Br/Na exchanges highlights a practical application of this enhanced reactivity. uni-muenchen.denih.gov While lithium-halogen exchange is a very fast reaction, the development of an efficient sodium-halogen exchange protocol using a soluble reagent expands the synthetic toolbox. wikipedia.org The ability to generate arylsodium species that can be subsequently used in reactions opens up new avenues for carbon-carbon bond formation, potentially offering advantages in cases where the corresponding organolithium route is less effective or leads to undesired side reactions. researchgate.net The choice of metal—lithium or sodium—can therefore be used to steer the outcome of a reaction, providing a valuable tool for chemical synthesis.

Applications in Anionic Polymerization

Synthesis of Controlled Polymer Architectures

Graft Copolymer Synthesis, including Multi-Grafted Copolymers

Graft copolymers, characterized by a linear backbone of one monomer type with one or more side chains of another monomer type, can be effectively synthesized using anionic polymerization initiated by compounds such as Lithium, (2-ethylhexyl)-. The synthesis of these complex macromolecules can be approached through several methodologies, primarily the "grafting-from," "grafting-onto," and "grafting-through" techniques. nih.gov

In the "grafting-from" approach, a polymer backbone is first functionalized with sites capable of initiating polymerization. These sites are then activated to initiate the growth of the graft chains. For instance, a polystyrene backbone can be metalated at specific points using a strong base in the presence of a chelating agent. These newly formed anionic sites can then initiate the polymerization of a second monomer, such as a diene or another vinyl monomer, growing the graft chains directly from the backbone.

The "grafting-onto" method involves the synthesis of the polymer backbone and the graft chains separately. The backbone is modified to have electrophilic sites, and the living anionic graft chains, prepared using an initiator like Lithium, (2-ethylhexyl)-, are then reacted with these sites. This method allows for precise control over the molecular weight and structure of both the backbone and the grafts before they are combined.

The "grafting-through" technique utilizes macromonomers, which are polymer chains with a polymerizable end-group. These macromonomers are then copolymerized with another monomer to form the graft copolymer. Lithium, (2-ethylhexyl)- can be instrumental in preparing these macromonomers with a terminal polymerizable functionality through end-capping strategies.

The synthesis of multi-grafted copolymers, where multiple graft chains are attached to the backbone, is also achievable. By controlling the number of initiation sites on the backbone in the "grafting-from" method or the number of reactive sites in the "grafting-onto" method, the density of the grafts can be tailored. Anionic polymerization techniques are particularly advantageous for creating well-defined graft copolymers with narrow molecular weight distributions for both the backbone and the grafted chains. rsc.org

Preparation of Telechelic and Macromonomers via End-Capping Strategies

Anionic polymerization initiated by Lithium, (2-ethylhexyl)- is a powerful tool for the synthesis of telechelic polymers and macromonomers due to the living nature of the propagating chain ends. researchgate.net Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain, while macromonomers are polymers with a polymerizable group at one end.

The synthesis of these functional polymers is typically achieved through end-capping strategies. After the polymerization of a monomer like styrene (B11656) or a diene is complete, the living anionic chain end, often a polystyryllithium or polybutadienyllithium species, remains active. This living end can then be reacted with a variety of electrophilic reagents to introduce a specific functionality.

For instance, to introduce a hydroxyl group, the living polymer can be reacted with ethylene (B1197577) oxide, followed by protonation. Carboxyl groups can be introduced by reaction with carbon dioxide, followed by acidification. To create a macromonomer, the living chain end can be reacted with a molecule containing a polymerizable moiety, such as a vinyl group. An example of this is the reaction with p-vinylbenzyl chloride to introduce a terminal styrenic group, rendering the polymer chain capable of participating in subsequent polymerization reactions. researchgate.net

The general scheme for the preparation of a telechelic polymer via a bifunctional initiator and end-capping is as follows:

Initiation with a bifunctional initiator to create a polymer chain growing from both ends.

Propagation of the monomer.

Termination with an excess of an end-capping agent to introduce the desired functional groups at both chain ends.

Similarly, a monofunctional initiator like Lithium, (2-ethylhexyl)- can be used to create a macromonomer or a monofunctional telechelic polymer. The high efficiency of these end-capping reactions in anionic polymerization allows for the preparation of polymers with a high degree of end-functionalization, which is crucial for their application in the synthesis of block copolymers, networks, and other complex architectures. 20.210.105

Characteristics of Living Polymerization Enabled by Lithium, (2-ethylhexyl)-

Anionic polymerization initiated by organolithium compounds like Lithium, (2-ethylhexyl)- is considered a classic example of a "living" polymerization. princeton.edu This is characterized by the absence of chain transfer and termination reactions, which allows for a high degree of control over the polymerization process and the resulting polymer architecture. wikipedia.org

The key characteristics of a living polymerization enabled by Lithium, (2-ethylhexyl)- include:

Controlled Molecular Weight: The number-average molecular weight (Mn) of the polymer can be predetermined by the molar ratio of the monomer to the initiator. The molecular weight increases linearly with the conversion of the monomer.

Narrow Molecular Weight Distribution: The polymers produced typically have a very low polydispersity index (PDI), often close to 1.0. This indicates that all polymer chains are initiated at approximately the same time and grow at a similar rate, resulting in a highly uniform polymer chain length. umn.edu

Chain-End Functionality: The living nature of the propagating chain ends allows for the introduction of specific functional groups through controlled termination or "end-capping" reactions. This enables the synthesis of telechelic polymers, macromonomers, and block copolymers. researchgate.net

Block Copolymer Synthesis: Since the polymer chains remain active after all the initial monomer has been consumed, a second monomer can be added to the reaction mixture to form a block copolymer. This process can be repeated to create multiblock copolymers with well-defined block sequences.

These characteristics make anionic polymerization with Lithium, (2-ethylhexyl)- a highly versatile and powerful technique for the synthesis of well-defined polymers with complex architectures and tailored properties. The living nature of the polymerization allows for a level of control that is not achievable with many other polymerization methods.

Influence of Reaction Parameters on Polymerization Outcomes

The choice of solvent medium has a profound impact on the kinetics and stereochemistry of anionic polymerization initiated by Lithium, (2-ethylhexyl)-. In nonpolar hydrocarbon solvents such as heptane (B126788) and benzene (B151609), organolithium initiators and the propagating chain ends exist as aggregates. researcher.life For example, in benzene, polystyryllithium predominantly exists as a dimer, and this aggregation significantly affects the rate of polymerization. The reaction order with respect to the initiator concentration is often fractional in these solvents due to the equilibrium between the aggregated (less reactive) and unaggregated (more reactive) species.

The nature of the solvent also influences the microstructure of polydienes. For instance, the polymerization of butadiene in nonpolar solvents like heptane with a lithium initiator typically yields a polymer with a high content of 1,4-addition units and a low content of 1,2-addition (vinyl) units. researchgate.net This is attributed to the non-polar environment favoring a coordination-insertion mechanism that leads to the more thermodynamically stable 1,4-microstructure.

In contrast, the addition of even small amounts of a polar solvent, such as tetrahydrofuran (B95107) (THF), can dramatically alter the polymerization behavior. Polar solvents solvate the lithium cation, breaking up the aggregates and leading to a more ionic character of the carbon-lithium bond. This results in a significant increase in the polymerization rate and a shift in the polydiene microstructure towards a higher content of 1,2-addition units.

The choice between a hydrocarbon solvent like heptane and an aromatic solvent like benzene can also have subtle effects. While both are nonpolar, benzene can have a slightly higher solvating power for the lithium cation due to its polarizable π-electron system, which can influence the degree of aggregation and the polymerization kinetics.

Reaction temperature is a critical parameter in controlling the kinetics and maintaining the "living" character of anionic polymerizations initiated by Lithium, (2-ethylhexyl)-. Generally, an increase in temperature leads to an increase in the rate of polymerization. However, for certain monomers, higher temperatures can also promote side reactions that lead to chain termination or transfer, thereby broadening the molecular weight distribution and compromising the living nature of the polymerization.

For instance, in the anionic polymerization of acrylates, lower temperatures are often required to suppress side reactions such as the back-biting of the enolate chain end onto the ester group of the polymer backbone. acs.org For monomers like styrene and dienes, the polymerization is typically more robust and can be carried out at ambient or slightly elevated temperatures without significant loss of control.

The activation energy for the propagation step is generally positive, meaning the rate constant for propagation increases with temperature. However, the activation energies for termination and transfer reactions can also be temperature-dependent. If the activation energy for a side reaction is higher than that for propagation, increasing the temperature will disproportionately increase the rate of the side reaction, leading to a loss of control.

Therefore, the optimal reaction temperature is a balance between achieving a practical polymerization rate and minimizing undesirable side reactions. For many anionic polymerizations initiated with alkyllithiums, temperatures ranging from ambient to around 50-60°C are commonly employed, particularly in nonpolar solvents.

The following table illustrates the general effect of temperature on polymerization characteristics:

| Temperature | Polymerization Rate | Control over Molecular Weight | Polydispersity | Potential for Side Reactions |

| Low | Slower | High | Narrow | Low |

| High | Faster | Can be compromised | Broader | High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In a living anionic polymerization, the concentration of the initiator, such as Lithium, (2-ethylhexyl)-, plays a direct and crucial role in controlling the number-average molecular weight (Mn) of the resulting polymer. Assuming that the initiation is rapid and complete, and in the absence of chain-terminating impurities, each initiator molecule generates one growing polymer chain.

Therefore, the number-average degree of polymerization (DPn) is determined by the molar ratio of the monomer to the initiator:

DPn = [Monomer] / [Initiator]

Consequently, the number-average molecular weight (Mn) of the polymer can be calculated as:

Mn = DPn * M_monomer = ([Monomer] / [Initiator]) * M_monomer

where M_monomer is the molecular weight of the monomer.

This relationship allows for the precise targeting of a specific molecular weight by adjusting the initial concentrations of the monomer and the initiator. A higher initiator concentration will result in a larger number of polymer chains, and for a given amount of monomer, this will lead to a lower molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher molecular weight.

This direct control over molecular weight is a hallmark of living polymerization and is essential for the synthesis of well-defined polymers for various applications. It is important to note that this relationship holds true under ideal living conditions. Any impurities that terminate growing chains will lead to a deviation from the predicted molecular weight and a broadening of the molecular weight distribution. umn.edu

The following interactive table demonstrates the theoretical relationship between initiator concentration and polymer molecular weight for the polymerization of styrene (M_monomer ≈ 104.15 g/mol ) at a constant monomer concentration of 1 M.

| Initiator Concentration (mol/L) | Monomer/Initiator Ratio | Theoretical Mn ( g/mol ) |

| 0.01 | 100 | 10415 |

| 0.005 | 200 | 20830 |

| 0.002 | 500 | 52075 |

| 0.001 | 1000 | 104150 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Utilization of Superbases in Polymerization for Enhanced Functionalization

In the context of anionic polymerization, superbases are exceptionally strong bases that can deprotonate even very weak acids. Their role in conjunction with a theoretical "Lithium,(2-ethylhexyl)-" initiator would be multifaceted, primarily revolving around the modification of the initiator's environment and reactivity. This can lead to more efficient initiation, controlled propagation, and the creation of polymers with precisely placed functional groups that are otherwise difficult to achieve.

One of the key mechanisms through which superbases exert their influence is by deaggregating the organolithium initiator. Organolithium compounds, including potentially "Lithium,(2-ethylhexyl)-", tend to exist as aggregates in hydrocarbon solvents. These aggregates are generally less reactive than the monomeric species. A superbase can complex with the lithium cation, breaking down these aggregates into more reactive, monomeric initiators. This deaggregation leads to a faster and more uniform initiation step, which is crucial for producing polymers with a narrow molecular weight distribution.

Furthermore, the presence of a superbase can increase the polarity of the polymerization medium. This change in polarity can affect the stereochemistry of diene polymerization and the reactivity ratios in copolymerizations. For instance, in the polymerization of dienes, the microstructure (the proportion of 1,4-cis, 1,4-trans, and 1,2- or 3,4-addition) is highly dependent on the nature of the counter-ion and the solvent. A superbase, by coordinating with the lithium cation, can favor the formation of more vinyl content (1,2- or 3,4-addition) in polydienes.

Enhanced functionalization is a significant outcome of employing superbases. By creating a more reactive "living" polymer chain end, the subsequent reaction with a functionalizing agent is more efficient and quantitative. This allows for the introduction of a diverse range of end-groups, such as hydroxyl, carboxyl, or amino groups, by quenching the living polymer with appropriate electrophiles. The enhanced reactivity of the chain end, facilitated by the superbase, ensures that the functionalization reaction proceeds to completion, yielding a high percentage of functionalized polymer chains.

The following table summarizes the potential effects of superbases on anionic polymerization initiated by a hypothetical "Lithium,(2-ethylhexyl)-" initiator:

| Parameter | Effect of Superbase | Consequence for Polymer Properties |

| Initiator Aggregation | Deaggregation | Faster, more uniform initiation; Narrower molecular weight distribution |

| Polarity of Medium | Increased | Altered stereochemistry (e.g., higher vinyl content in polydienes) |

| Reactivity of Chain End | Increased | More efficient and quantitative end-functionalization |

| Polymerization Rate | Increased | Shorter reaction times |

Detailed research into well-established superbase systems, such as those involving lithium diisopropylamide (LDA) or potassium tert-butoxide in combination with alkyllithiums, has provided a solid foundation for these principles. While direct experimental data for "Lithium,(2-ethylhexyl)-" is not available, these analogous systems demonstrate the profound impact of superbases on controlling polymer structure and achieving high degrees of functionalization. The choice of a specific superbase and its stoichiometry relative to the lithium initiator would be critical in tuning the polymerization behavior and the final properties of the polymer.

Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the compound "Lithium,(2-ethylhexyl)-" to generate the detailed article as requested in the provided outline. The advanced applications listed, such as specific roles in regioselective metalation, synthesis of organometallic intermediates for organic electronics, and particular catalytic functions in carbon-carbon bond formation, are not documented for this specific compound in the search results.

The existing research literature extensively covers these advanced organic synthesis topics with other organolithium reagents (like n-butyllithium or lithium diisopropylamide), as well as with various magnesium, zinc, and bimetallic reagents. However, a direct link between "Lithium,(2-ethylhexyl)-" and these specific, advanced applications could not be established. Therefore, generating a scientifically accurate article that focuses solely on this compound as instructed is not possible at this time.

Advanced Applications in Organic Synthesis

Potential in Stereoselective and Asymmetric Synthesis

Based on the current body of scientific literature, the potential of "Lithium,(2-ethylhexyl)-" in stereoselective and asymmetric synthesis remains unexplored and undocumented.

There are no research articles or data available that specifically investigate the influence of the chiral center in the 2-ethylhexyl group of "Lithium,(2-ethylhexyl)-" on the stereochemical outcome of chemical reactions. For the chirality of the 2-ethylhexyl group to be effective in inducing asymmetry, it would likely need to be positioned in such a way that it can effectively differentiate between enantiotopic faces or groups in a substrate. The distance of the chiral center from the reactive carbanionic center may play a role in its potential ineffectiveness.

Similarly, no studies have been found where "Lithium,(2-ethylhexyl)-" is utilized as a precursor for other chiral reagents or as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is subsequently removed. The 2-ethylhexyl group, being a simple alkyl chain, may not possess the necessary structural features, such as rigidity or coordinating heteroatoms, that are often characteristic of effective chiral auxiliaries.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Lithium,(2-ethylhexyl)-

The traditional synthesis of branched alkyllithiums such as 2-ethylhexyllithium from lithium metal and the corresponding alkyl halide is often slow or non-reactive. google.com A significant breakthrough has been the use of lithium-sodium (Li/Na) dispersions, which has been shown to produce 2-ethylhexyllithium in high yields. google.com Future research will likely focus on optimizing these processes and developing new, more sustainable methodologies.

Key areas for future investigation include:

Catalyst Development: The use of catalysts, such as methyl tert-butyl ether, has been shown to facilitate the reaction. justia.com Future work should explore a wider range of non-toxic, recyclable catalysts to improve reaction kinetics and reduce energy consumption. This could involve heterogeneous catalysts that are easily separated from the product mixture, aligning with green chemistry principles. researchgate.net

Alternative Solvents: Current syntheses often employ hydrocarbon solvents like pentane (B18724) or cyclohexane (B81311). google.com Research into greener, bio-based solvents or solvent-free reaction conditions could significantly reduce the environmental impact of production.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved safety, scalability, and process control. The exothermic nature of organolithium synthesis can be managed more effectively in microreactors, leading to higher purity products.

Alternative Precursors: Investigating synthetic routes that bypass the use of 2-ethylhexyl chloride in favor of more sustainable or readily available starting materials is a long-term goal for sustainable production.

A comparative look at synthesis parameters highlights the impact of solvent and metal composition on yield.

| Experiment No. | Solvent | Li/Na Mole Ratio | Recovered Yield (%) |

|---|---|---|---|

| 300-58 | Pentane | 69/31 | 88.4 |

| 300-62 | Cyclohexane | 66/34 | 68.2 |

Data adapted from synthesis experiments of 2-Ethylhexyllithium. google.com

Deeper Elucidation of Aggregation Phenomena and Their Direct Link to Reactivity

Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the state of aggregation profoundly influences their reactivity. wisc.edudntb.gov.ua For phenyllithium (B1222949), the equilibrium between different aggregates is highly sensitive to the solvent, with donor solvents like THF favoring smaller, more reactive species. wisc.edumdpi.com Understanding the specific aggregation behavior of Lithium,(2-ethylhexyl)- is crucial for controlling its chemical performance.

Future research should focus on:

Spectroscopic and Computational Studies: Advanced NMR techniques, such as 13C-6Li coupling, can provide detailed insights into the aggregation states of alkyllithium compounds in various hydrocarbon solvents. acs.org These experimental studies, complemented by computational modeling, can map the dimer-tetramer-monomer equilibria of 2-ethylhexyllithium as a function of solvent, temperature, and concentration.

Mixed-Aggregate Systems: The behavior of 2-ethylhexyllithium in the presence of other organometallic compounds, such as 2-ethylhexylsodium, has been a subject of study and reveals complex dynamic behavior. acs.org Further investigation into mixed-metal aggregates could uncover unique reactivity profiles not achievable with single-component systems.

Kinetics and Mechanism: The aggregation of reactants can sometimes block desired reaction pathways or, conversely, facilitate specific transformations. mdpi.comacs.org Kinetic studies that correlate the observed reaction rates with the spectroscopically determined aggregation state will establish a direct link between structure and reactivity. This will enable the rational design of reaction conditions to favor specific outcomes, for instance, by using additives that promote the formation of a desired aggregate.

Expansion of Applications in Precision Polymer Synthesis and Advanced Material Design

Alkyllithium compounds are workhorses as initiators for anionic polymerization. exsyncorp.com The unique steric and electronic properties of the 2-ethylhexyl group could offer distinct advantages in the synthesis of polymers with controlled architectures and functionalities.

Promising avenues for exploration include:

Anionic Polymerization Initiation: Research is needed to evaluate the efficacy of Lithium,(2-ethylhexyl)- as an initiator for the polymerization of monomers like styrenes, dienes, and acrylates. Its branched structure may influence the rate of initiation and propagation, potentially leading to polymers with novel microstructures, tacticities, and molecular weight distributions.

Advanced Polymer Electrolytes: The demand for safer, higher-performance lithium-ion batteries is driving research into new materials, including solid-state electrolytes. lithium.org Lithium,(2-ethylhexyl)- could be explored as a precursor for synthesizing novel polymer electrolytes or for modifying existing polymer backbones to enhance lithium-ion conductivity.

Surface Modification of Materials: The reactivity of organolithiums allows them to be used for the functionalization of surfaces. Future work could investigate the use of Lithium,(2-ethylhexyl)- to graft polymer chains or other functional groups onto nanoparticles, electrodes, or other substrates to create advanced composite materials with tailored properties.

Exploration of New Catalytic Cycles and Cooperative Effects in Multi-Metallic Systems

The combination of two or more different metals in a catalytic system can lead to synergistic effects, resulting in enhanced activity and selectivity. acs.org The study of multi-metallic systems containing Lithium,(2-ethylhexyl)- is a nascent field with significant potential.

Future research directions include:

Heterometallic Complexes: The synthesis and characterization of well-defined heterometallic complexes containing both lithium and another metal (e.g., zinc, copper, or a transition metal) bridged by the 2-ethylhexyl group are of fundamental interest. nih.gov These systems could function as novel catalysts where the Lewis acidity of the lithium center and the redox properties of the second metal work in concert.

Cooperative Catalysis: Investigating the role of Lithium,(2-ethylhexyl)- as a co-catalyst in transformations mediated by other metals is a promising area. It could act as a base, a nucleophile, or a ligand transfer agent within a catalytic cycle, potentially enabling new reaction pathways or improving the efficiency of existing ones.

Multi-metallic Nanoparticles: The decomposition of organometallic precursors is a route to synthesizing multi-metallic nanoparticles (MMNPs). rsc.org Exploring Lithium,(2-ethylhexyl)- in combination with other metal precursors could yield MMNPs with unique compositions and catalytic properties for applications in energy conversion and green chemistry. rsc.orgrsc.org

Unlocking Full Potential in Stereoselective Transformations and Chiral Auxiliary Development

The 2-ethylhexyl group is chiral, meaning Lithium,(2-ethylhexyl)- exists as a racemic mixture of (R) and (S) enantiomers. This inherent chirality presents a significant opportunity for its use in asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. wikipedia.orgwikiwand.com

Key areas for future development are:

Synthesis of Enantiopure Reagents: A critical first step is the development of practical methods to synthesize enantiomerically pure (R)- and (S)-Lithium,(2-ethylhexyl)-. This could be achieved through the resolution of a chiral precursor, such as 2-ethylhexanoic acid, followed by conversion to the organolithium reagent.

Chiral Bases and Nucleophiles: Enantiopure alkyllithiums can be used as chiral bases for asymmetric deprotonation reactions or as chiral nucleophiles in addition reactions. researchgate.netresearchgate.net The steric bulk and defined three-dimensional structure of (R)- or (S)-Lithium,(2-ethylhexyl)- could impart high levels of stereocontrol in these transformations.

Development of Chiral Auxiliaries: A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com The chiral 2-ethylhexanol backbone, obtainable from enantiopure precursors, could serve as the foundation for a new class of recoverable chiral auxiliaries for use in a wide range of asymmetric reactions, such as aldol (B89426) and alkylation reactions. The relevance of stereoselectivity in molecules containing the 2-ethylhexyl moiety has been noted in other contexts, underscoring the importance of this research direction. nih.gov

Q & A

Basic: How can researchers ensure reproducibility in synthesizing Lithium,(2-ethylhexyl)- compounds?

Methodological Answer:

To ensure reproducibility, experimental protocols must include:

- Detailed Synthesis Steps : Precise molar ratios, reaction temperatures, and solvent systems (e.g., using ionic liquids like tetrabutylammonium mono-2-ethylhexyl phosphate as described in solvent extraction studies) .

- Characterization Data : Full spectral data (NMR, FT-IR) and purity assessments (HPLC, elemental analysis) for novel compounds. For known compounds, cite established protocols (e.g., CAS registry methods) .

- Supplementary Materials : Provide raw datasets, instrument calibration details, and statistical error margins in appendices or repositories to support replication .

Basic: What are effective strategies to formulate focused research questions for studying Lithium,(2-ethylhexyl)- extraction mechanisms?

Methodological Answer:

Use the PICO framework (Patient/Problem, Intervention, Comparison, Outcome) adapted for chemical research:

- Problem : Low lithium recovery efficiency in high Mg/Li brines.

- Intervention : Testing extractants like N,N-bis(2-ethylhexyl) acetamide.

- Comparison : Benchmark against tributyl phosphate (TBP) or FeCl₃ systems.

- Outcome : Quantify extraction efficiency via distribution coefficients (e.g., ) .

Refine questions iteratively using literature gaps (e.g., kinetic vs. equilibrium studies) .

Advanced: How do solvent polarity and ionic liquid (IL) structures influence Lithium,(2-ethylhexyl)- extraction efficiency?

Methodological Answer:

- Solvent Screening : Use Hansen solubility parameters to select ILs with high lithium affinity (e.g., phosphonium-based ILs with 2-ethylhexyl substituents) .

- Mechanistic Studies : Conduct UV-Vis titration or FT-IR to identify coordination modes (e.g., Li⁺ complexation with phosphoryl oxygen) .

- Kinetic Analysis : Apply the Lewis cell method to model extraction rates under varying temperatures (25–60°C) and pH (2–6) .

- Data Interpretation : Compare partition coefficients () across solvents and correlate with dielectric constants .

Advanced: What methodologies resolve contradictions in reported toxicity data for Lithium,(2-ethylhexyl)- derivatives?

Methodological Answer:

- In Vitro Models : Use OECD-validated assays (e.g., MTT for cytotoxicity) to test acute exposure effects on human cell lines (e.g., HEK293) .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile discrepancies in LC₅₀ values across studies .

- Meta-Analysis : Aggregate data from AEGL derivations (e.g., 2-ethylhexyl chloroformate studies) and adjust for variables like solvent carriers or exposure durations .

Advanced: How can Life Cycle Assessment (LCA) methodologies be adapted to evaluate the environmental impact of Lithium,(2-ethylhexyl)- production?

Methodological Answer:

- System Boundaries : Define stages from raw material sourcing (e.g., lithium brine mining) to waste management (e.g., solvent recovery) .

- Data Harmonization : Align energy mix assumptions (e.g., renewable vs. fossil fuels) and allocation methods (mass vs. economic) with ISO 14040/44 standards .

- Impact Categories : Prioritize freshwater ecotoxicity (from solvent leakage) and resource depletion (lithium ore consumption) using tools like ReCiPe .

Advanced: What computational approaches predict the stability and reactivity of Lithium,(2-ethylhexyl)- complexes?

Methodological Answer:

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-311+G*) to optimize geometries and calculate binding energies (e.g., Li⁺–phosphoryl interactions) .

- Molecular Dynamics (MD) : Simulate solvent-solute interactions in non-aqueous media (e.g., kerosene-TBP systems) using OPLS-AA force fields .

- Validation : Cross-check computational results with experimental EXAFS or XPS data .

Basic: What statistical methods are critical for analyzing extraction efficiency data in Lithium,(2-ethylhexyl)- studies?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize factors like pH, extractant concentration, and phase ratio .

- Error Analysis : Report confidence intervals for values and apply ANOVA to assess significance of variables .

- Data Visualization : Plot extraction isotherms (e.g., McCabe-Thiele diagrams) to identify saturation points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.